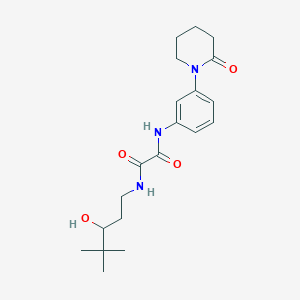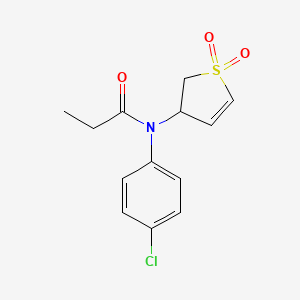
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)propanamide, commonly known as CPDT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPDT is a member of the thienylpropanamide family, which has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of CPDT is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins, as well as by modulating the activity of certain ion channels involved in pain signaling. CPDT has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
CPDT has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation and pain. Additionally, CPDT has been found to induce apoptosis in cancer cells, leading to their death. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
CPDT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been extensively studied and its properties are well understood, making it a reliable tool for investigating its potential applications. However, CPDT also has some limitations. Its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications. Additionally, further research is needed to fully understand its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on CPDT. One potential area of investigation is its potential use as an anticancer drug. Further studies are needed to determine its efficacy in different types of cancer and to optimize its use in combination with other drugs. Additionally, CPDT may have potential applications in the treatment of other inflammatory conditions such as autoimmune diseases. Further research is also needed to fully understand its mechanism of action and to optimize its use in different applications.
Synthesemethoden
CPDT can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography to obtain pure CPDT.
Wissenschaftliche Forschungsanwendungen
CPDT has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. Additionally, CPDT has been shown to exhibit antitumor activity, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-2-13(16)15(11-5-3-10(14)4-6-11)12-7-8-19(17,18)9-12/h3-8,12H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRRAFQAZOKUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2545115.png)
![1-(4-Bromophenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2545120.png)
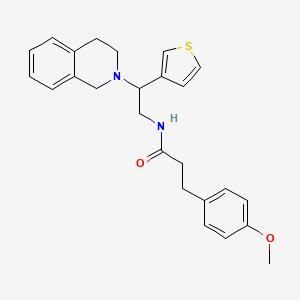

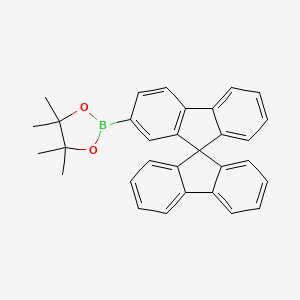
![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2545125.png)

![1-[4-[4-(1-Hydroxypropan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2545132.png)
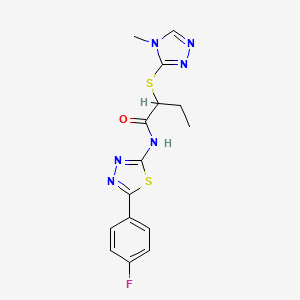
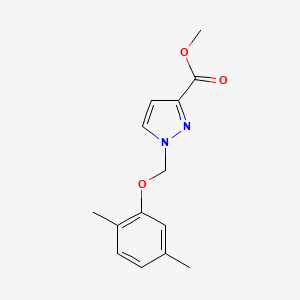
![3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545136.png)
![Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2545137.png)
